Pyrimidin 2'-Desoxyribonukleoside

Pyrimidine 2′-deoxyribonucleosides are a class of nucleoside compounds derived from pyrimidines, specifically cytosine (C), and thymine (T). These molecules play crucial roles in genetic information storage and transmission within cells. The 2′-deoxyribo component indicates that the ribose sugar has been modified to deoxyribose, which is a key characteristic of DNA nucleosides.

Pyrimidine 2′-deoxyribonucleosides are synthesized by coupling pyrimidines with 2′-deoxyribose in various chemical reactions. They serve as building blocks for DNA synthesis and repair processes. These compounds are essential for understanding the molecular mechanisms underlying genetic diseases, cancer progression, and other biological processes.

In pharmaceutical research, these nucleosides are valuable tools in drug development, particularly in antiviral and anticancer therapies. The structure of 2′-deoxyribonucleosides allows them to be incorporated into DNA, potentially disrupting viral replication or inhibiting tumor growth.

Due to their significance, these compounds are extensively studied using analytical techniques such as HPLC and NMR spectroscopy for precise structural characterization and purity assessment.

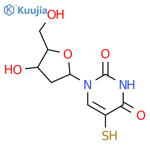

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

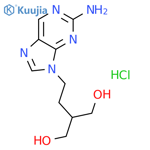

|

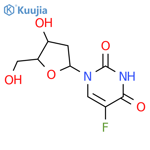

2'-Deoxy-2'-fluoro-5-methylcytidine | 182495-80-3 | C10H14FN3O4 |

|

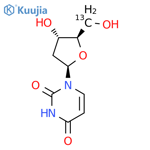

2'-Fluoro-5-methyl-1-β-D-arabinofuranosyluracil | 69256-17-3 | C10H13FN2O5 |

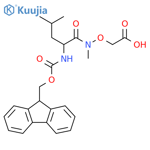

|

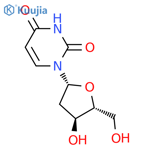

Torcitabine | 40093-94-5 | C9H13N3O4 |

|

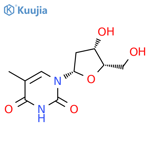

5-Methoxymethyl-2'-deoxyuridine | 5116-22-3 | C11H16N2O6 |

|

2(1H)-Pyrimidinone,4-amino-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyl- | 78636-53-0 | C10H14FN3O4 |

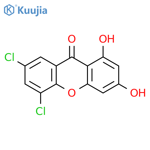

|

5-Fluoro-1-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione | 2968-28-7 | C9H11N2O5F |

|

2'-Deoxyuridine-5'-13C | 478510-91-7 | C8[13C]1H12N2O5 |

|

2'-Deoxyuridine | 951-78-0 | C9H12N2O5 |

|

2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-threo-pentofuranosyl)-5-methyl- | 201295-39-8 | C10H14N2O5 |

|

Uridine,2'-deoxy-5-mercapto- (9CI) | 7085-54-3 | C9H12N2O5S |

Verwandte Literatur

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

Empfohlene Lieferanten

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte